4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
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Overview
Description
4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the pyridine moiety, and the sulfonamide group attachment. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.
Introduction of the Pyridine Moiety: This step may involve a coupling reaction, such as the Suzuki-Miyaura coupling, which uses palladium catalysts to form carbon-carbon bonds between the pyrazole and pyridine rings.
Attachment of the Sulfonamide Group: This can be done by reacting the intermediate compound with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions for electrophilic aromatic substitution typically involve a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the sulfonamide group could produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study enzyme interactions due to its sulfonamide group.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, allowing the compound to inhibit enzyme activity by binding to the active site. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
- 4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
- 4-methoxy-2-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which may confer unique binding properties and biological activities compared to its analogs. The position of the pyridine ring and the specific substitutions on the benzene ring can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-10-15(25-3)7-8-18(13)26(23,24)20-12-14-11-17(21-22(14)2)16-6-4-5-9-19-16/h4-11,20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAGNWIMFOUNQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC(=NN2C)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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